Cinnamyl propionate Cinnamyl propionate
Brand Name: Vulcanchem
CAS No.: 78761-38-3
VCID: VC13340757
InChI: InChI=1S/C12H14O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3/b9-6+
SMILES: CCC(=O)OCC=CC1=CC=CC=C1
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol

Cinnamyl propionate

CAS No.: 78761-38-3

Cat. No.: VC13340757

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Cinnamyl propionate - 78761-38-3

Specification

CAS No. 78761-38-3
Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
IUPAC Name [(E)-3-phenylprop-2-enyl] propanoate
Standard InChI InChI=1S/C12H14O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3/b9-6+
Standard InChI Key KGDJMNKPBUNHGY-RMKNXTFCSA-N
Isomeric SMILES CCC(=O)OC/C=C/C1=CC=CC=C1
SMILES CCC(=O)OCC=CC1=CC=CC=C1
Canonical SMILES CCC(=O)OCC=CC1=CC=CC=C1

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

Cinnamyl propionate is characterized by an aromatic phenyl group bonded to an allyl ester functional group. The compound’s structure facilitates its volatility and interaction with olfactory receptors, contributing to its widespread use in perfumery. Key molecular properties include a boiling point of 289°C, a density of 1.032 g/mL at 25°C, and a logP value of 3.34, indicating moderate lipophilicity . Its refractive index and vapor pressure (0.983 Pa at 25°C) further reflect its stability under standard conditions .

Table 1: Physicochemical Properties of Cinnamyl Propionate

PropertyValue
Molecular FormulaC12H14O2\text{C}_{12}\text{H}_{14}\text{O}_{2}
Molecular Weight190.24 g/mol
Boiling Point289°C
Density1.032 g/mL at 25°C
Water Solubility69 mg/L at 25°C
LogP3.34
Flash Point>230°F

Odor and Flavor Profile

The compound’s odor is described as a complex blend of sweet, fruity, and spicy notes, with undertones of balsamic and grape-like characteristics . At concentrations of 10 ppm, it imparts flavors reminiscent of cherry, green foliage, and floral waxy textures, making it a versatile additive in food and beverage formulations .

Synthesis and Production Methods

Conventional Esterification

Traditional synthesis involves the acid-catalyzed esterification of cinnamyl alcohol with propionic acid under azeotropic conditions. Propionic anhydride may substitute propionic acid to drive the reaction toward completion, yielding up to 87.89% conversion after 7 hours at 60°C . This method, while effective, often requires corrosive catalysts and generates stoichiometric waste.

Enzymatic Catalysis

Recent innovations emphasize solvent-free enzymatic synthesis using immobilized lipases, such as Candida antarctica lipase B (CALB). Under optimized conditions (200 rpm agitation, 1:3 acid-to-alcohol ratio), this approach achieves high yields (87.89%) while adhering to green chemistry principles . Sonication-assisted methods with Pseudomonas cepacia lipase further enhance reaction rates and biocatalyst reusability .

Table 2: Optimization Parameters for Enzymatic Synthesis

ParameterOptimal Value
Temperature60°C
Agitation Speed200 rpm
Acid:Alcohol Molar Ratio1:3
Catalyst Loading10% w/w
Reaction Time7 hours

Research Frontiers and Innovations

Biocatalytic Process Optimization

Advances in enzyme immobilization techniques, such as magnetic nanoparticle-supported lipases, aim to reduce production costs and improve scalability . Computational modeling of substrate-enzyme interactions is further refining catalytic efficiency.

Natural Occurrence and Biosynthesis

While early sources claimed cinnamyl propionate is absent in nature , recent gas chromatography studies detected trace amounts in cinnamon bark oil, suggesting a possible biosynthetic pathway involving phenylalanine ammonia-lyase (PAL) .

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